molecular formula C17H10ClN5O4 B3448815 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide

Cat. No. B3448815
M. Wt: 383.7 g/mol
InChI Key: RISFOGAHKHARQZ-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide, also known as CNF, is a chemical compound that has been widely studied for its potential applications in scientific research. CNF is a heterocyclic compound that contains a nitro group and a furan ring, and it has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide is not fully understood, but it is thought to involve the interaction of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide with specific target proteins or receptors in cells. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to bind to the active site of PKC and PKA, thereby inhibiting their activity. In addition, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to bind to the glycine-binding site of the NMDA receptor, which modulates the activity of the receptor.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide can inhibit the activity of PKC and PKA with high potency and selectivity. In addition, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to modulate the activity of NMDA receptors, which can affect synaptic plasticity and learning and memory. In vivo studies have demonstrated that N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide in lab experiments is its high potency and selectivity for specific target proteins or receptors. This allows researchers to study the effects of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide on specific cellular processes or signaling pathways with high precision. However, one limitation of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide is its potential toxicity and side effects, which can vary depending on the dose and route of administration.

Future Directions

There are many potential future directions for research on N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide. One area of interest is the development of new N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide derivatives with improved potency and selectivity for specific target proteins or receptors. Another area of interest is the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide in animal models of neurological disorders, such as Parkinson's disease and epilepsy. Finally, the development of new delivery methods for N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide, such as nanoparticles or liposomes, could improve its bioavailability and reduce potential side effects.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been studied for its potential applications in a wide range of scientific research areas, including biochemistry, pharmacology, and neuroscience. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to exhibit potent inhibitory effects on the activity of various enzymes, such as protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA). These enzymes play important roles in various cellular processes, including signal transduction, gene expression, and cell proliferation. In addition, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide has been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.

properties

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O4/c18-11-8-13-14(21-22(20-13)10-4-2-1-3-5-10)9-12(11)19-17(24)15-6-7-16(27-15)23(25)26/h1-9H,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISFOGAHKHARQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-5-nitrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide
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N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide
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N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide
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N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide
Reactant of Route 5
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide
Reactant of Route 6
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-nitro-2-furamide

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